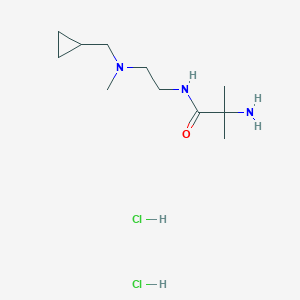
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group and a dihydrochloride salt form, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride typically involves multiple steps:
Formation of the Intermediate Amine: The initial step involves the reaction of cyclopropylmethylamine with methylamine under controlled conditions to form the intermediate amine.
Amidation Reaction: The intermediate amine is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amide to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylbenzylamine
- 2-amino-N-methylbenzamide
- 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Uniqueness
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H25Cl2N3O |
|---|---|
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
2-amino-N-[2-[cyclopropylmethyl(methyl)amino]ethyl]-2-methylpropanamide;dihydrochloride |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,12)10(15)13-6-7-14(3)8-9-4-5-9;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H |
InChI-Schlüssel |
FVIDQAMLWDYVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NCCN(C)CC1CC1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
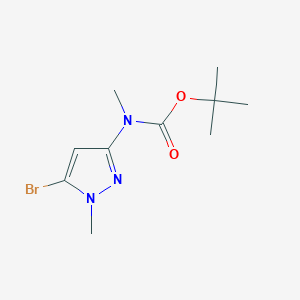
![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
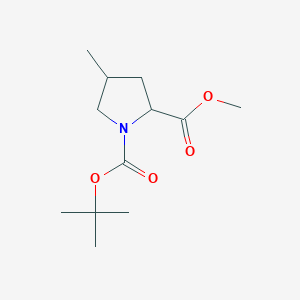

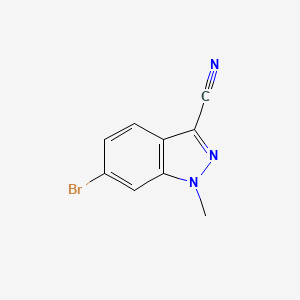
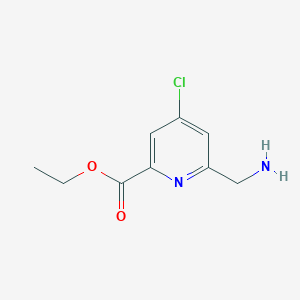
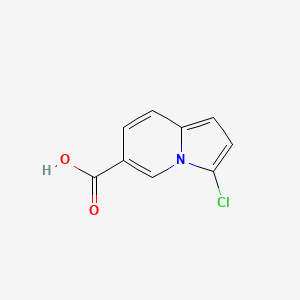


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)

